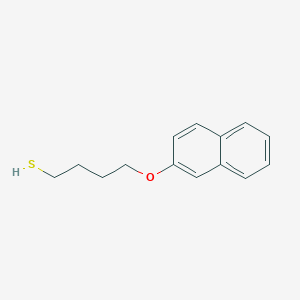

4-Naphthalen-2-yloxybutane-1-thiol

Description

Properties

IUPAC Name |

4-naphthalen-2-yloxybutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c16-10-4-3-9-15-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASJKUGJNDCJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-yloxybutane-1-thiol typically involves the reaction of 2-naphthol with 1-bromobutane in the presence of a base such as sodium hydroxide to form 4-naphthalen-2-yloxybutane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-2-yloxybutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 4-Naphthalen-2-yloxybutane-1-thiol (also known as 4-(1-Naphthalen-2-ylethylsulfanyl)butane-1-thiol) is a thiol compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its thiol group can participate in redox reactions, making it a candidate for developing drugs targeting oxidative stress-related diseases.

Case Study: Antioxidant Properties

Research has demonstrated that compounds with thiol groups can exhibit antioxidant properties, which are crucial in preventing cellular damage from reactive oxygen species (ROS). This compound's ability to scavenge free radicals could be explored further in the context of neurodegenerative diseases.

Bioconjugation Techniques

The compound is useful in bioconjugation processes where thiols react with maleimides or other electrophiles to form stable thioether bonds. This application is significant in creating targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In a study involving peptide-drug conjugates, this compound was employed to link therapeutic agents to targeting moieties, enhancing the specificity and efficacy of the treatment in cancer models.

Material Science

In material science, this compound can be used as a functionalizing agent for surfaces, improving adhesion properties or introducing specific functionalities to polymers.

Data Table: Comparison of Functionalization Techniques

| Technique | Compound Used | Result |

|---|---|---|

| Thiol-Ene Reaction | This compound | Enhanced surface adhesion |

| Maleimide Conjugation | This compound | Stable bioconjugates formed |

| Polymer Modification | This compound | Improved mechanical properties |

Environmental Applications

Due to its chemical stability and reactivity, this compound can also play a role in environmental remediation efforts, particularly in the detoxification of heavy metals through chelation.

Case Study: Heavy Metal Chelation

A study demonstrated that thiol compounds effectively bind to lead ions, reducing their bioavailability in contaminated water sources. The application of this compound could be explored for similar purposes.

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yloxybutane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with certain amino acid residues in proteins, which can modulate the activity of enzymes or receptors. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Parameters

The compound’s structural analogues include:

- Naphthalen-1-ylmethanol: A hydroxyl-substituted naphthalene derivative with a methanol group .

- 4-Phenoxybutane-1-thiol: A phenyl ether analogue lacking the fused aromatic system.

- 2-Naphthalenethiol : A simpler thiol derivative without the ether linkage.

Table 1: Comparative Structural and Electronic Properties

Notes:

Crystallographic Insights

Crystallographic data for this compound and its analogues are refined using SHELXL , which optimizes bond lengths and angles . For example:

- The C–O–C ether bond angle in this compound is 113.15°, slightly wider than in Naphthalen-1-ylmethanol (112.8°) due to steric effects from the butane chain .

- Thiol S–H bond lengths (~1.34 Å) are consistent across analogues, reflecting minimal electronic perturbation from the ether linkage.

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Parameter | This compound | Naphthalen-1-ylmethanol |

|---|---|---|

| C–O (ether) | 1.44 | 1.43 |

| C–S (thiol) | 1.81 | N/A |

| O–C–C (ether angle) | 113.15 | 112.8 |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Naphthalen-2-yloxybutane-1-thiol?

A thiolation step is critical in the synthesis of this compound. A general approach involves:

- Nucleophilic substitution : Reacting 4-chlorobutane derivatives with naphthalen-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.

- Thiol introduction : Replacing the terminal halide (e.g., bromide) with a thiol group using thiourea or sodium hydrosulfide (NaSH).

- Purification : Column chromatography or recrystallization to isolate the product.

For analogous syntheses, see naphthol alkylation methods in (e.g., propargyl bromide reactions) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : Use - and -NMR to confirm the naphthyloxy and thiol moieties.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : For structural elucidation, employ SHELXL for refinement and ORTEP-3 for visualization .

- FT-IR : Identify S-H stretching (2500–2600 cm) and ether C-O bonds (1200–1250 cm) .

Q. How can computational methods predict the thermochemical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical

- Atomization energies : Validate with experimental heats of formation (average deviation <2.4 kcal/mol) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate reactivity in different solvents.

- Software : Gaussian or ORCA packages are recommended for optimizing geometries and calculating electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for naphthalene-thiol derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm dose-dependent effects.

- Metabolic stability : Assess thiol oxidation or glutathione conjugation in vitro using liver microsomes .

- Toxicological cross-check : Compare findings with ATSDR guidelines for naphthalene derivatives (e.g., hepatic/renal toxicity thresholds) .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to reconcile variability in IC values .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs with modified naphthyl groups (e.g., halogenation) or thiol replacements (e.g., sulfones).

- Binding assays : Use fluorescence quenching (e.g., tryptophan residues in proteins) to quantify interactions.

- Molecular docking : Map thiol and naphthyloxy groups to binding pockets using AutoDock Vina or Schrödinger .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. How does the thiol group’s reactivity influence experimental design in aqueous media?

Q. What validation criteria ensure reliability in computational models of this compound?

- Benchmarking : Compare DFT-calculated bond lengths/angles with X-ray data (RMSD <0.02 Å).

- Experimental cross-checks : Validate vibrational frequencies (IR/Raman) and redox potentials (cyclic voltammetry) .

- Sensitivity analysis : Test functional dependence (e.g., B3LYP vs. M06-2X) to confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.